molecular formula C11H19N3O2 B12902411 4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one CAS No. 94147-22-5

4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one

Cat. No.: B12902411
CAS No.: 94147-22-5
M. Wt: 225.29 g/mol
InChI Key: MVKOXCIKOKFQDR-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,2,4-triazole and a suitable alkylating agent to introduce the triazole moiety into the desired molecular framework. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-1,2,4-Triazol-1-yl)methyl)-4-hydroxy-2,5-dimethylhexan-3-one stands out due to its unique combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

94147-22-5

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-hydroxy-2,5-dimethyl-4-(1,2,4-triazol-1-ylmethyl)hexan-3-one

InChI

InChI=1S/C11H19N3O2/c1-8(2)10(15)11(16,9(3)4)5-14-7-12-6-13-14/h6-9,16H,5H2,1-4H3

InChI Key

MVKOXCIKOKFQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CN1C=NC=N1)(C(C)C)O

Origin of Product

United States

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